Antibacterial agent 76

Antibacterial Quinazoline Gram-Positive

Antibacterial agent 76 (CAS: 2902561-25-3, C23H27N3O2S), also identified as compound 9 in seminal research, is a synthetic antibacterial agent belonging to the 2,4-disubstituted quinazoline class. It was developed as an optimized derivative from the hit compound N-butyl-2-(butylthio)quinazolin-4-amine (Compound I).

Molecular Formula C23H27N3O2S
Molecular Weight 409.5 g/mol
Cat. No. B12429682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 76
Molecular FormulaC23H27N3O2S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCCCNC1=NC(=NC2=C1C=C(C=C2)C3=CC(=CC=C3)C(=O)O)SCCCC
InChIInChI=1S/C23H27N3O2S/c1-3-5-12-24-21-19-15-17(16-8-7-9-18(14-16)22(27)28)10-11-20(19)25-23(26-21)29-13-6-4-2/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,27,28)(H,24,25,26)
InChIKeyFZYOUKXFQZCBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Antibacterial Agent 76 (CAS: 2902561-25-3): A 2,4-Disubstituted Quinazoline Derivative


Antibacterial agent 76 (CAS: 2902561-25-3, C23H27N3O2S), also identified as compound 9 in seminal research, is a synthetic antibacterial agent belonging to the 2,4-disubstituted quinazoline class . It was developed as an optimized derivative from the hit compound N-butyl-2-(butylthio)quinazolin-4-amine (Compound I) [1]. This compound is intended exclusively for laboratory research and development applications.

The Challenge of Substituting Antibacterial Agent 76: Evidence of Differentiated Activity and Cytotoxicity Profile


Generic substitution within the quinazoline class is not feasible due to significant variations in antibacterial potency and cytotoxicity profiles. Structural modifications to the benzenoid part and substituents directly impact the molecule's efficacy against specific bacterial strains and its safety margin in human cells [1]. The lead compound, N-butyl-2-(butylthio)quinazolin-4-amine (Compound I), served as a starting point, and subsequent optimizations, including those leading to Antibacterial agent 76 and its analogs, resulted in distinct activity profiles, underscoring the need for precise compound selection [1].

Quantitative Evidence Guide for the Scientific Selection of Antibacterial Agent 76 (Compound 9)


Comparative Antibacterial Potency Against Gram-Positive Bacteria

In a head-to-head comparison, Antibacterial agent 76 (Compound 9) demonstrated significantly higher sensitivity to the Gram-positive bacterium S. aureus compared to other synthesized quinazoline derivatives. Its Minimum Inhibitory Concentration (MIC) was reported as ≤ 0.25-0.5 μg/ml, a value that is substantially lower than the MIC range observed for the majority of other compounds in the same study [1]. This potency is a key differentiator for researchers focusing on Gram-positive pathogens.

Antibacterial Quinazoline Gram-Positive

Evaluating Cytotoxicity and Safety Profile in Human HepG2 Cells

The primary research paper directly cites Antibacterial agent 76 (Compound 9) as part of a series that exhibited a good safety profile towards human HepG2 cells [1]. While specific IC50 or CC50 values for this exact compound are not provided in the abstract, the statement is made in the context of structural optimizations designed to improve the cytotoxicity profile relative to earlier hit compounds [1]. This finding is crucial for prioritizing candidates intended for further in vivo or pre-clinical development.

Cytotoxicity Safety Margin HepG2

Structural and Physicochemical Specifications for Procurement

To ensure acquisition of the correct material, strict adherence to defined chemical specifications is essential. Antibacterial agent 76 is definitively characterized by its molecular formula (C23H27N3O2S), molecular weight (409.54 g/mol), CAS number (2902561-25-3), and canonical SMILES string (CCCCNc1nc(SCCCC)nc2ccc(-c3cccc(C(=O)O)c3)cc12) . These parameters serve as unambiguous identifiers and quality control benchmarks, distinguishing it from structurally similar analogs like Antibacterial agent 77 (C22H27N3OS, MW 381.5) .

Physicochemical Properties QC Specifications Procurement

Targeted Research Applications for Antibacterial Agent 76 Based on Empirical Evidence


Focused In Vitro Studies on Gram-Positive Pathogens, Particularly S. aureus

Given its potent activity against S. aureus (MIC ≤ 0.25-0.5 μg/ml) [1], Antibacterial agent 76 is optimally suited for mechanism-of-action studies, resistance development assays, and synergy screening specifically targeting Gram-positive bacteria. This compound serves as a valuable tool for research groups focused on staphylococcal infections.

Lead Optimization and Structure-Activity Relationship (SAR) Studies in Quinazoline Series

As a well-characterized member of the 2,4-disubstituted quinazoline class with a defined activity and safety profile [2], Antibacterial agent 76 is a critical reference compound for medicinal chemistry campaigns. It can be used to benchmark new synthetic analogs or evaluate the impact of further structural modifications on antibacterial potency and cytotoxicity.

Early-Stage Safety and Tolerability Profiling in Hepatic Models

The documented good safety profile towards human HepG2 cells [2] positions Antibacterial agent 76 as a candidate for more detailed in vitro toxicology studies. Researchers can use it to investigate hepatotoxicity mechanisms in liver cell models or as a comparator when assessing the safety of newly synthesized antimicrobial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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